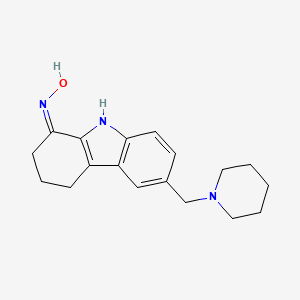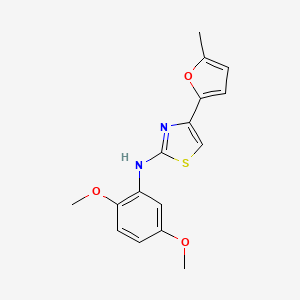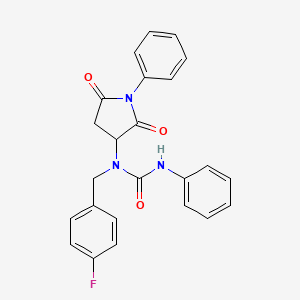
(1Z)-N-hydroxy-6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME typically involves the reaction of a ketone or aldehyde with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective, making it suitable for the synthesis of various oxime derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by controlling the reaction temperature, pH, and the concentration of reactants. The use of catalysts such as aniline derivatives can further enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form nitriles or amides, depending on the starting material.
Reduction: Reduction of the oxime group can lead to the formation of amines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology
In biological research, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This makes them valuable in the development of antidotes for nerve agents .
Medicine
Medicinally, oximes have been explored for their potential as therapeutic agents. They exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Industry
In the industrial sector, oximes are used in the production of polymers and as stabilizers in various chemical processes .
作用機序
The mechanism of action of 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME involves its interaction with molecular targets such as enzymes. For instance, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate inhibitor . This reactivation process involves the formation of a transient oxime-enzyme complex, which then releases the active enzyme.
類似化合物との比較
Similar Compounds
- Pralidoxime
- Obidoxime
- HI-6
- Trimedoxime
- Methoxime
Uniqueness
Compared to other oximes, 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME is unique due to its specific structural features and the presence of the piperidinylmethyl group. This structural uniqueness may confer distinct reactivity and biological activity, making it a valuable compound for specialized applications .
特性
分子式 |
C18H23N3O |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
(NZ)-N-[6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H23N3O/c22-20-17-6-4-5-14-15-11-13(7-8-16(15)19-18(14)17)12-21-9-2-1-3-10-21/h7-8,11,19,22H,1-6,9-10,12H2/b20-17- |
InChIキー |
OFHAKUROIWTVEA-JZJYNLBNSA-N |
異性体SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC\4=C3CCC/C4=N/O |
正規SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945296.png)

![N-(2,3-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14945307.png)
![(7aR)-3-(4-ethoxyphenyl)-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B14945314.png)
![Ethyl [2-({[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B14945319.png)
![Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate](/img/structure/B14945320.png)
![1-[(3-Bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14945324.png)
![2-[1-(4-chlorophenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14945330.png)
![3-{4-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14945341.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B14945349.png)

![Methyl 3-({[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl}oxy)benzoate](/img/structure/B14945354.png)
![Phenol, 2-[(1H-benzotriazol-4-ylamino)methyl]-4-bromo-](/img/structure/B14945359.png)
![1-(4-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945362.png)
